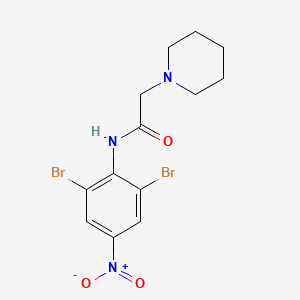![molecular formula C13H13ClFN3OS B11469174 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole](/img/structure/B11469174.png)
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a chlorofluorophenyl group, a pyrrolidine ring, and an oxadiazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the chlorofluorophenyl intermediate: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with a suitable thiol compound under basic conditions to form the chlorofluorophenylmethyl sulfide.
Cyclization to form the oxadiazole ring: The intermediate is then reacted with hydrazine derivatives to form the 1,3,4-oxadiazole ring through a cyclization reaction.
Introduction of the pyrrolidine ring: The final step involves the reaction of the oxadiazole intermediate with pyrrolidine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions, particularly at the chlorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting cellular processes: Interfering with cellular functions such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-6-fluorophenyl)acetamides: Known for their potent thrombin inhibitory activity.
Indole derivatives: Exhibiting a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H13ClFN3OS |
|---|---|
Molecular Weight |
313.78 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H13ClFN3OS/c14-9-3-1-4-10(15)8(9)7-20-13-18-17-12(19-13)11-5-2-6-16-11/h1,3-4,11,16H,2,5-7H2/t11-/m0/s1 |
InChI Key |
IPGRASLNPAJUSV-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=NN=C(O2)SCC3=C(C=CC=C3Cl)F |
Canonical SMILES |
C1CC(NC1)C2=NN=C(O2)SCC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[3-(cyclopentyloxy)-4-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11469095.png)

![3-(4-Chlorophenyl)-7-ethyl-5-(4-fluorophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11469111.png)
![Methyl 2-[2-(morpholin-4-yl)-2-oxoacetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11469112.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11469120.png)
![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11469122.png)
![3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1,3,5-trihydro-6H,7H,8 H,9H-1,3-diazaperhydroepino[1,2-h]purine-2,4-dione](/img/structure/B11469125.png)
![2-(4-Methylphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11469130.png)
![2-chloro-6-[(2E)-1-ethyl-2-(4-methylbenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile](/img/structure/B11469135.png)
![6-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11469143.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(propan-2-yloxy)propan-2-yl]pentanamide](/img/structure/B11469151.png)
![N-(4-methoxyphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B11469154.png)
![Methyl 3-amino-2-cyano-6-methyl-4-(3,4,5-trimethoxyphenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B11469157.png)
![1-[2-Methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B11469164.png)
